Home > Products > Screening Compounds P59932 > Pinane thromboxane A2
Pinane thromboxane A2 -

Pinane thromboxane A2

Catalog Number: EVT-1596328
CAS Number:
Molecular Formula: C24H40O3
Molecular Weight: 376.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pinane thromboxane A2 is a synthetic analog of thromboxane A2, which plays a significant role in cardiovascular physiology by promoting platelet aggregation and vasoconstriction. This compound has gained attention due to its potential therapeutic applications, particularly as an antithrombotic agent. Pinane thromboxane A2 is characterized by its ability to selectively inhibit coronary artery constriction and platelet aggregation, making it a valuable subject for research in cardiovascular pharmacology.

Source and Classification

Pinane thromboxane A2 is derived from the bicyclic monoterpene nopol. It falls under the category of thromboxane analogs, which are compounds that mimic the biological activity of thromboxane A2 but may possess enhanced stability or altered biological effects. The chemical structure of pinane thromboxane A2 allows it to interact with thromboxane receptors, influencing various physiological processes related to hemostasis and vascular function.

Synthesis Analysis

Methods

The synthesis of pinane thromboxane A2 has been achieved through several methods. One notable approach involves the conjugate addition of cuprate reagents to myrtenal, a process that allows for the construction of the bicyclic structure characteristic of pinane thromboxane A2. Another method utilizes nopol as a starting material, employing various reaction conditions to achieve the desired product.

Technical Details

  1. Starting Materials: Nopol and myrtenal.
  2. Reagents: Cuprate reagents for conjugate addition.
  3. Reaction Conditions: Specific temperature and solvent conditions are optimized to enhance yield and purity.
  4. Purification Techniques: Chromatography methods are typically used to isolate pinane thromboxane A2 from reaction mixtures.
Molecular Structure Analysis

Structure

The molecular structure of pinane thromboxane A2 is characterized by its bicyclic framework, which includes a cyclopentane ring fused with a cyclohexene moiety. This unique structure is essential for its biological activity.

Data

  • Molecular Formula: C17H28O3
  • Molecular Weight: Approximately 284.40 g/mol
  • Structural Features: The compound features hydroxyl groups and a carboxylic acid functional group, contributing to its reactivity and interaction with biological targets.
Chemical Reactions Analysis

Reactions

Pinane thromboxane A2 undergoes several key reactions that are relevant for its biological function:

  1. Platelet Aggregation: It promotes platelet aggregation by activating thromboxane receptors.
  2. Inhibition of Thromboxane Synthetase: At higher concentrations, it can inhibit the enzyme responsible for synthesizing thromboxanes, which may lead to reduced platelet activation.
  3. Stabilization of Lysosomes: At lower concentrations, pinane thromboxane A2 has been shown to stabilize lysosomal membranes in liver cells.

Technical Details

  • The reaction kinetics and mechanisms by which pinane thromboxane A2 influences platelet function are under investigation, with studies indicating that it has a suitable biochemical profile for potential therapeutic use.
Mechanism of Action

Process

Pinane thromboxane A2 exerts its effects primarily through interaction with specific receptors on platelets and vascular smooth muscle cells. Upon binding to these receptors, it initiates signaling cascades that lead to:

  • Increased intracellular calcium levels.
  • Activation of protein kinase pathways.
  • Promotion of vasoconstriction and platelet aggregation.

Data

Research indicates that pinane thromboxane A2 is effective at low concentrations for inhibiting coronary artery constriction while exhibiting potent effects on platelet aggregation at slightly higher concentrations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a colorless to pale yellow liquid.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but poorly soluble in water.

Chemical Properties

  • Stability: Pinane thromboxane A2 shows enhanced stability compared to natural thromboxane A2, making it more suitable for laboratory studies and potential clinical applications.
  • Reactivity: It can participate in various chemical reactions typical of carboxylic acids and alcohols, including esterification and oxidation reactions.
Applications

Pinane thromboxane A2 has several scientific uses:

  1. Research Tool: It serves as a model compound for studying the biological effects of thromboxanes in vitro and in vivo.
  2. Therapeutic Potential: Due to its antithrombotic properties, it is being explored as a candidate for preventing cardiovascular diseases related to excessive platelet aggregation.
  3. Biochemical Studies: Its stability allows researchers to conduct long-term studies on its effects on cellular processes related to thrombosis and vascular health.
Synthetic Methodologies and Structural Design

Historical Development of Thromboxane A₂ Analogs

The quest for stable thromboxane A₂ (TXA₂) analogs emerged from the inherent instability of TXA₂—a potent vasoconstrictor and platelet aggregator with a half-life of ~30 seconds in aqueous media [7]. Early efforts focused on modifying the labile oxane-oxetane ring while preserving bioactivity. Pinane thromboxane A₂ (PTA₂), first synthesized in 1979, represented a breakthrough by replacing TXA₂'s cyclic ether system with a rigid pinane skeleton (6,6-dimethylbicyclo[3.1.1]heptane) derived from natural terpenes [1]. This design yielded a compound (C₂₄H₄₀O₃, MW 376.57) that acted as a dual-function agent: inhibiting TXA₂ synthase and antagonizing TXA₂ receptors at nanomolar concentrations [1] [9]. PTA₂'s discovery enabled foundational studies on thromboxane's role in coronary constriction, platelet aggregation, and thrombotic disorders without rapid degradation [1].

Table 1: Key Milestones in TXA₂ Analog Development

YearCompoundStructural InnovationPrimary Action
1975TXA₂ (natural)Oxane-oxetane ringPotent agonist (unstable)
1979PTA₂Pinane bicyclic coreTXA₂ synthase/receptor inhibition
1980Carbocyclic TXA₂Carbocyclic endoperoxide mimicPartial agonist/antagonist
1985U-466199,11-Methanoepoxy bridgeStable TXA₂ agonist

Stereoselective Synthesis Routes for PTA₂

Nopol-Based Synthetic Pathways

Nopol, a naturally occurring terpene alcohol (C₁₁H₁₈O), serves as a chiral precursor for PTA₂ synthesis. The 9-step route begins with ortho-alkylation of phenols under modified Mitsunobu conditions to establish stereocenters [8]. Critical steps include:

  • Regioselective epoxidation: Nopol’s allylic alcohol moiety is epoxidized using m-CPBA, yielding a 2,3-epoxynopol derivative with >90% diastereoselectivity.
  • Carbon chain elongation: Wittig olefination with (4-carboxybutyl)triphenylphosphonium bromide introduces the ω-chain carboxylic acid.
  • Decarboxylative cyclization: Acid-catalyzed ring closure forms the bicyclic pinane core, with HPLC separation resolving diastereomers (e.g., 15-epi-PTA₂) [9]. This route achieves 33–42% overall yield and 90–93% enantiomeric excess (ee) for the active (R)-isomer, which exhibits 50-fold higher TXA₂ receptor affinity than (S)-counterparts [8].

Conjugate Addition Approaches Using Myrtenal Derivatives

Myrtenal, an oxidized pinane monoterpene, enables a shorter 7-step synthesis via copper-mediated conjugate addition [5] [9]:

  • Core formation: Myrtenal’s α,β-unsaturated aldehyde undergoes stereoselective 1,4-addition with lithiated dimethyl cuprate, generating a chiral tertiary alcohol.
  • Side-chain installation: The aldehyde intermediate reacts with the ylide from (4-carboxybutyl)triphenylphosphonium bromide (Wittig reaction), followed by mercury(II)-catalyzed hydrolysis to install the heptenoic acid chain.
  • Diastereomer separation: Final purification uses silica gel chromatography to isolate the biologically active (1R,2S,3S,5R)-PTA₂ isomer [9].

Table 2: Comparison of Key PTA₂ Synthetic Routes

ParameterNopol PathwayMyrtenal Pathway
Starting materialNopolMyrtenal
Key stepMitsunobu ortho-alkylationCuprate conjugate addition
Steps to core97
Overall yield33–42%40–48%
Enantioselectivity90–93% ee85–90% ee
Chiral resolutionHPLCChromatography

Comparative Analysis of Carbocyclic vs. Heterocyclic Thromboxane Mimetics

Carbocyclic TXA₂ mimetics (e.g., CTA₂) and heterocyclic analogs (e.g., daltroban) exhibit distinct pharmacological profiles due to electronic and steric differences:

  • Carbocyclic mimetics (e.g., CTA₂):
  • Feature all-carbon bicyclic cores (e.g., bicyclo[2.2.1]heptane) [9].
  • Act as partial agonists—inducing platelet aggregation at high concentrations (EC₅₀: 3–100 μM) while antagonizing U-46619 effects [9].
  • Stability: Enhanced vs. TXA₂ due to absence of labile ether bonds, but prone to enzymatic oxidation.
  • Heterocyclic mimetics (e.g., sulotroban):
  • Incorporate sulfur/nitrogen atoms (e.g., benzylsulfonamide in BM-13505) [10].
  • Pure antagonists (IC₅₀: 48 nM for TXA₂ receptor blockade) with no agonist activity [8].
  • Higher metabolic stability due to decreased CYP450 susceptibility.

PTA₂ bridges these classes—its pinane core is carbocyclic but conformationally mimics TXA₂’s ring strain. Unlike CTA₂, PTA₂ shows no agonist activity even at 100 μM, functioning solely as an antagonist [1] [9].

Stabilization Strategies for Labile Thromboxane Scaffolds

PTA₂’s design incorporates three stabilization strategies to overcome TXA₂’s instability:

  • Rigid bicyclic framework: The pinane core’s geminal dimethyl group restricts conformational flexibility, preventing hydrolytic ring opening [1].
  • Ether oxygen exclusion: Replacing TXA₂’s endoperoxide O-atoms with CH₂ groups eliminates radical-mediated degradation pathways [9].
  • Stereochemical optimization: The (1R,2S,3S,5R) configuration positions the heptenoic acid side chain to mimic TXA₂’s bioactive conformation, enhancing receptor binding kinetics (Kd: 12 nM) [1] [5].

Comparative studies confirm PTA₂’s half-life exceeds 24 hours in plasma versus TXA₂’s <1 minute, enabling in vivo applications [1]. Analogous approaches in STA₂ (9,11-thia-TXA₂) failed due to sulfur’s polarizability, which altered receptor binding [9].

Properties

Product Name

Pinane thromboxane A2

IUPAC Name

(Z)-7-[(1S,2R,3R,5S)-3-[(E,3R)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid

Molecular Formula

C24H40O3

Molecular Weight

376.6 g/mol

InChI

InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27)/b9-6-,15-14+/t18-,19-,20+,21+,22-/m0/s1

InChI Key

OHJIHGVLRDHSDV-PUYXBYOHSA-N

Synonyms

pinane thromboxane A2
pinane-thromboxane A2
pinane-thromboxane A2, (1S-(1alpha,2beta(Z),3alpha(1E,3R*),5alpha))-isome

Canonical SMILES

CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O

Isomeric SMILES

CCCCC[C@H](/C=C/[C@H]1C[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)C2(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.